molecular formula C16H10ClFN4OS B11043342 6-(5-Chloro-2-methoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Chloro-2-methoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043342
M. Wt: 360.8 g/mol
InChI Key: NHPNOTPQXHFHLS-UHFFFAOYSA-N
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Description

4-CHLORO-2-[3-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[3-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process includes the preparation of intermediate compounds, followed by cyclization and functionalization steps to obtain the final product. The reaction conditions are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolothiadiazole compounds.

Scientific Research Applications

4-CHLORO-2-[3-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[3-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group also show similar pharmacological properties.

Uniqueness

4-CHLORO-2-[3-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H10ClFN4OS

Molecular Weight

360.8 g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4OS/c1-23-13-6-5-10(17)8-12(13)15-21-22-14(19-20-16(22)24-15)9-3-2-4-11(18)7-9/h2-8H,1H3

InChI Key

NHPNOTPQXHFHLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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